molecular formula C14H21N3O4S B5568995 N-[4-({[2-(4-morpholinyl)ethyl]amino}sulfonyl)phenyl]acetamide

N-[4-({[2-(4-morpholinyl)ethyl]amino}sulfonyl)phenyl]acetamide

Cat. No.: B5568995
M. Wt: 327.40 g/mol
InChI Key: ACDMONYKERYXRY-UHFFFAOYSA-N
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Description

N-[4-({[2-(4-Morpholinyl)ethyl]amino}sulfonyl)phenyl]acetamide is a sulfonamide-derived acetamide featuring a morpholine-ethylamino substituent on the phenyl ring.

Properties

IUPAC Name

N-[4-(2-morpholin-4-ylethylsulfamoyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O4S/c1-12(18)16-13-2-4-14(5-3-13)22(19,20)15-6-7-17-8-10-21-11-9-17/h2-5,15H,6-11H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACDMONYKERYXRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-({[2-(4-morpholinyl)ethyl]amino}sulfonyl)phenyl]acetamide is a compound that has garnered attention due to its diverse biological activities. This article reviews its pharmacological properties, mechanism of action, and potential therapeutic applications, supported by data tables and case studies from various research findings.

Chemical Structure and Properties

The compound this compound can be represented by the following chemical structure:

  • Molecular Formula : C16H20N2O3S
  • Molecular Weight : 336.41 g/mol

This compound features a morpholine moiety, which is significant in its biological activity, particularly in modulating interactions with various biological targets.

This compound exhibits several biological activities, including:

  • Urease Inhibition : Studies have shown that compounds with similar acetamide-sulfonamide scaffolds demonstrate significant urease inhibition. For instance, related compounds have shown IC50 values ranging from 9.95 µM to 22.61 µM against urease activity, indicating potential applications in treating conditions like urinary tract infections .
  • Anticonvulsant Activity : Research indicates that derivatives of this compound may possess anticonvulsant properties. In animal models, certain analogs demonstrated protective effects against seizures, suggesting a possible role in epilepsy management .

Enzyme Inhibition

A comparative analysis of enzyme inhibition activities is summarized in Table 1 below:

Compound NameTarget EnzymeIC50 (µM)Reference
This compoundUrease22.61
Analog AUrease9.95 ± 0.14
Analog BCOX-119.45 ± 0.07
Analog CCOX-242.1 ± 0.30

Anticonvulsant Activity

In a study evaluating anticonvulsant effects, several derivatives were tested for their efficacy in mouse models:

  • Morpholine Derivative : Showed significant protection in the maximal electroshock (MES) test at doses of 100 mg/kg and 300 mg/kg.
  • Comparison with Standards : The activity was compared to phenytoin, a standard antiepileptic drug, revealing that while the new compounds showed promise, they were generally less effective than phenytoin .

Structure-Activity Relationships (SAR)

The SAR analysis indicates that modifications to the morpholine and acetamide components significantly influence biological activity. Compounds with electron-donating groups on the aromatic ring tended to exhibit enhanced enzyme inhibition and anticonvulsant effects.

Scientific Research Applications

Medicinal Chemistry

N-[4-({[2-(4-morpholinyl)ethyl]amino}sulfonyl)phenyl]acetamide is being investigated for its potential as a pharmaceutical agent due to its ability to interact with various biological targets.

  • Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against a range of bacterial strains, including Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) has been reported below 3.80 μM, indicating strong potential as an antimicrobial agent .
  • Anticancer Properties : In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines such as lung and breast carcinoma cells. The mechanism involves inducing apoptosis through the activation of caspases and modulation of cell cycle regulators .

The sulfonamide group in the compound plays a crucial role in its biological activity. It is known to inhibit dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria, leading to disrupted DNA synthesis and cell division .

Case Study 1: Mycobacterial Inhibition

A study demonstrated that derivatives of this compound significantly inhibited the growth of Mtb H37Rv with high potency (MIC values ranging from 11.53 to 13.41 μM). This highlights its potential use in treating tuberculosis .

Case Study 2: Cytotoxicity on Cancer Cells

Research on HepG2 liver cancer cells indicated that certain analogs of this compound led to a reduction in cell viability by over 70% at specific concentrations, suggesting potential therapeutic applications for liver cancer treatment .

Comparison with Similar Compounds

Compound from :

  • Name: 2-[(1S,4S,5S)-4-({[(4-Fluorophenyl)sulfonyl]amino}methyl)-5-isopropyl-2-methyl-2-cyclohexen-1-yl]-N-[2-(4-morpholinyl)ethyl]acetamide
  • Molecular Formula : C₂₅H₃₈FN₃O₄S
  • Molecular Weight : 495.65 g/mol
  • Key Features: Incorporates a fluorophenyl sulfonyl group and a cyclohexenyl-morpholine-ethylamino chain. The fluorophenyl group may enhance lipophilicity and metabolic stability compared to non-halogenated analogs .

Methoxy/Ethoxy-Substituted Analogs

Compound from :

  • Name : N-{4-[(4-Methoxyphenyl)sulfamoyl]phenyl}acetamide (CAS 19837-89-9)
  • Molecular Formula : C₁₅H₁₆N₂O₄S
  • Molecular Weight : 320.37 g/mol

Compound from :

  • Name: N-(4-{[(4-Ethoxyphenyl)amino]sulfonyl}phenyl)acetamide (CAS 19837-90-2)
  • Molecular Formula : C₁₆H₁₈N₂O₄S
  • Molecular Weight : 334.40 g/mol
  • Key Features : Ethoxy group introduces greater steric bulk and lipophilicity than methoxy, possibly affecting solubility and membrane permeability .

Core Sulfonamide-Acetamide Derivatives

Acetylsulfanilamide () :

  • Name : N-(4-Sulfamoylphenyl)acetamide
  • Molecular Formula : C₈H₁₀N₂O₃S
  • Molecular Weight : 214.24 g/mol
  • Serves as a baseline for comparing the effects of added functional groups .

Acetylsulfadiazine () :

  • Name : N-[4-(Pyrimidin-2-ylsulfamoyl)phenyl]acetamide
  • Molecular Formula : C₁₁H₁₁N₄O₃S
  • Molecular Weight : 295.30 g/mol
  • Key Features : Pyrimidinyl substitution may enhance interactions with nucleic acids or enzymes, as seen in sulfonamide antibiotics .

Analogs with Heterocyclic Substituents

Compound from :

  • Name : N-[4-[[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide
  • Molecular Formula : C₁₉H₂₁ClN₄O₃S₂
  • Molecular Weight : 468.98 g/mol

Compound from :

  • Name: N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{4-[(Isobutylamino)sulfonyl]-2-methylphenoxy}acetamide
  • Docking Score : -5.51 kcal/mol (ACE2 inhibition)

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties Reference
Target Compound Not Provided ~450 (estimated) Morpholinyl-ethylamino sulfonamide Likely moderate polarity -
Compound from C₂₅H₃₈FN₃O₄S 495.65 Fluorophenyl, cyclohexenyl, morpholine High lipophilicity
N-{4-[(4-Methoxyphenyl)sulfamoyl]phenyl}acetamide C₁₅H₁₆N₂O₄S 320.37 Methoxyphenyl Electron-rich sulfonamide
Acetylsulfanilamide C₈H₁₀N₂O₃S 214.24 Sulfamoyl Baseline structure
Acetylsulfadiazine C₁₁H₁₁N₄O₃S 295.30 Pyrimidinyl Antibiotic activity
Compound from C₁₉H₂₁ClN₄O₃S₂ 468.98 Chlorophenyl, dihydroimidazole Dual hydrogen-bonding/lipophilic

Key Findings and Implications

Substituent Effects: Morpholine-ethylamino groups (as in the target compound and ) enhance solubility in polar solvents due to morpholine’s hydrophilic nature . Halogenated analogs (e.g., fluorophenyl in , chlorophenyl in ) show increased lipophilicity, which may improve blood-brain barrier penetration . Methoxy/ethoxy substitutions () modulate electronic properties, affecting binding to targets like enzymes or receptors .

Biological Relevance :

  • Sulfonamide-acetamide derivatives exhibit diverse activities, from ACE2 inhibition () to antibacterial effects (). The target compound’s morpholine group may position it for CNS-targeted applications .

Synthetic Accessibility :

  • Compounds like those in (6a-6e) demonstrate straightforward synthesis via chromatography, with melting points correlating with substituent bulk/polarity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[4-({[2-(4-morpholinyl)ethyl]amino}sulfonyl)phenyl]acetamide, and what reaction conditions optimize yield and purity?

  • Methodological Answer : The synthesis typically involves sequential sulfonation and amidation. A primary route includes:

Sulfonation of 4-aminobenzenesulfonamide with 2-(4-morpholinyl)ethylamine under reflux in dichloromethane (DCM) .

Acetylation of the intermediate using acetyl chloride in the presence of triethylamine (TEA) as a base to form the acetamide moiety .
Key conditions: Maintain anhydrous conditions, control temperature (0–5°C during acetylation), and use TLC to monitor reaction progress. Purification via column chromatography (silica gel, ethyl acetate/hexane) yields >85% purity .

Q. Which spectroscopic methods are most effective for confirming the structural integrity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Confirm presence of morpholine protons (δ 3.6–3.8 ppm) and acetamide carbonyl (δ 168–170 ppm) .
  • IR Spectroscopy : Validate sulfonyl (SO₂, 1150–1250 cm⁻¹) and amide (C=O, 1650–1700 cm⁻¹) groups .
  • HPLC : Assess purity (>95%) using a C18 column (acetonitrile/water gradient) .

Q. What initial biological screening assays are appropriate for evaluating its bioactivity?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Antimicrobial Activity : Minimum Inhibitory Concentration (MIC) assays against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme Inhibition : Kinase inhibition profiling using ATP-Glo assays .

Advanced Research Questions

Q. How can researchers address low aqueous solubility during in vitro and in vivo studies?

  • Methodological Answer :

  • Co-solvents : Use DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without toxicity .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size: 100–200 nm) via emulsion-solvent evaporation .
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to improve hydrophilicity .

Q. What strategies exist for resolving contradictory bioactivity data across different assay systems?

  • Methodological Answer :

  • Assay Standardization : Normalize pH, serum content, and incubation time .
  • Orthogonal Validation : Pair cell viability (MTT) with apoptosis assays (Annexin V/PI) .
  • Omics Integration : Perform transcriptomics (RNA-seq) to identify off-target effects .

Q. How to design QSAR studies for this compound to guide structural optimization?

  • Methodological Answer :

  • Descriptor Selection : Compute logP, polar surface area, and H-bond donors/acceptors .
  • Activity Correlation : Use partial least squares (PLS) regression to link descriptors to IC50 values .
  • Docking Simulations : Identify key binding residues (e.g., ATP-binding pockets) via AutoDock Vina .

Q. What computational methods predict binding interactions with biological targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate binding stability (GROMACS) over 100 ns to assess target engagement .
  • Pharmacophore Modeling : Define essential features (e.g., sulfonyl acceptor, morpholine hydrophobic group) using Schrödinger .
  • Free Energy Calculations : Calculate ΔG binding with MM-PBSA for affinity ranking .

Q. What methodologies confirm target engagement and mechanism of action in cellular models?

  • Methodological Answer :

  • Cellular Thermal Shift Assay (CETSA) : Verify target binding by thermal stabilization .
  • CRISPR Knockout : Silence putative targets (e.g., kinases) and assess resistance .
  • Phosphoproteomics : Identify downstream signaling pathways via LC-MS/MS .

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